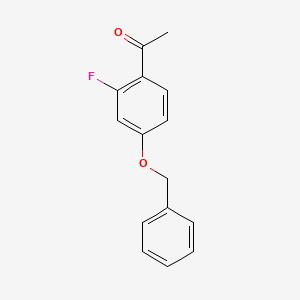

1-(4-(Benzyloxy)-2-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11(17)14-8-7-13(9-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCVHUGKSVUQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorinated Acetophenones in Organic Chemistry

Fluorinated acetophenones are a class of organic compounds that have garnered considerable attention due to the unique properties imparted by the fluorine atom. The introduction of fluorine into organic molecules can dramatically influence their chemical, physical, and biological characteristics. nih.gov

In medicinal chemistry, fluorine substitution is a widely used strategy to enhance the efficacy of drug candidates. bohrium.com More than 20% of all pharmaceuticals contain fluorine, a testament to its impact. nih.gov The presence of a fluorine atom can improve metabolic stability by blocking sites susceptible to enzymatic degradation, modulate the acidity or basicity of nearby functional groups to improve bioavailability, and enhance binding affinity to target proteins. bohrium.comnih.gov

The 2'-fluoroacetophenone (B1202908) scaffold, to which 1-(4-(Benzyloxy)-2-fluorophenyl)ethanone belongs, exhibits specific conformational preferences that are of interest in drug design. Studies using NMR spectroscopy and DFT calculations have revealed that 2'-fluoro-substituted acetophenone (B1666503) derivatives preferentially adopt an s-trans conformation, where the fluorine and the carbonyl oxygen are positioned away from each other. nih.gov This is attributed to the repulsive forces between the polar C-F and C=O bonds, and this predictable geometry makes these compounds valuable scaffolds for designing new bioactive molecules. nih.gov

The synthesis of fluorinated acetophenones, particularly α-fluoroketones, is an active area of research. Modern methods have been developed to allow for direct and selective fluorination under mild conditions. For instance, a method utilizing hypervalent iodine reagents in combination with a triethylamine-hydrofluoric acid complex (TEA·5HF) has proven effective for the α-fluorination of various acetophenone derivatives. organic-chemistry.orgacs.org This reaction proceeds with high selectivity for monofluorination and is tolerant of other functional groups, offering a practical route to these important building blocks. acs.org

| Substrate | Product | Yield (%) |

|---|---|---|

| Acetophenone | α-Fluoroacetophenone | 78 |

| 1-Acetonaphthone | 1-(2-Fluoroacetyl)naphthalene | 82 |

| p-Methylacetophenone | α-Fluoro-p-methylacetophenone | 84 |

| p-Chloroacetophenone | α-Fluoro-p-chloroacetophenone | 67 |

| p-Methoxyacetophenone | α-Fluoro-p-methoxyacetophenone | 72 |

Overview of Benzylated Aromatic Ketones As Synthetic Scaffolds

Regioselective O-Benzylation of Fluorinated Hydroxyacetophenones

The principal and most widely utilized method for the synthesis of this compound is the regioselective O-benzylation of 2-fluoro-4-hydroxyacetophenone. This approach hinges on the differential reactivity of the hydroxyl groups on the phenolic precursor, allowing for the selective introduction of the benzyl group at the desired position.

Reaction Conditions and Catalytic Systems (e.g., K2CO3 in acetone/ethanol)

The selective O-benzylation is commonly carried out via a Williamson ether synthesis. In a typical procedure, the precursor, 2,4-dihydroxyacetophenone, is treated with benzyl bromide in the presence of a base, with potassium carbonate (K2CO3) in acetone being a frequently employed system. nih.govresearchgate.net The reaction is typically conducted by stirring the mixture at an elevated temperature, for instance at 331 K for several hours, to afford the desired product in good yield. nih.gov One documented synthesis of the analogous compound, 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone, reported a yield of 78% under these conditions. nih.gov The regioselectivity of this reaction, favoring benzylation at the 4-position over the 2-position, is attributed to the presence of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the acetyl group. This interaction reduces the nucleophilicity of the 2-hydroxyl group, thereby directing the alkylation to the more available 4-hydroxyl group.

| Parameter | Condition | Reference |

| Substrate | 2,4-Dihydroxyacetophenone | nih.gov |

| Reagent | Benzyl bromide | nih.govresearchgate.net |

| Base | Potassium Carbonate (K2CO3) | nih.govresearchgate.net |

| Solvent | Acetone | nih.govresearchgate.net |

| Temperature | 56-80°C (or 331 K) | nih.govresearchgate.netresearchgate.net |

| Reaction Time | 3 - 5 hours | nih.govresearchgate.netresearchgate.net |

| Yield (analogue) | 78% | nih.gov |

Table 1: Typical Reaction Conditions for the Regioselective O-Benzylation of a Dihydroxyacetophenone Analogue.

Precursor Synthesis Pathways (e.g., from 2-fluorophenol and acetyl chloride)

The critical precursor for the synthesis of the title compound is 2'-fluoro-4'-hydroxyacetophenone. While methods starting from 3-fluorophenol exist, they are often low-yielding and produce significant isomeric impurities. A more practical and efficient pilot-scale method involves the synthesis from 2',4'-difluoroacetophenone. The latter can be readily prepared through the acetylation of 1,3-difluorobenzene. The conversion of 2',4'-difluoroacetophenone to 2'-fluoro-4'-hydroxyacetophenone is achieved by nucleophilic substitution using a mixture of sodium hydroxide (B78521) and calcium hydroxide in water. The use of this specific base combination is crucial for achieving an adequate reaction rate and an acceptable yield.

Another potential, though less direct, pathway involves the Friedel-Crafts acylation of a suitably protected fluorophenol. However, direct acylation of fluorophenols can lead to mixtures of isomers. For instance, the Fries rearrangement of phenyl acetate is a known method to produce hydroxyacetophenones, but controlling the regioselectivity with a fluorine substituent can be challenging.

| Precursor | Starting Material | Key Reagents | Significance | Reference |

| 2'-Fluoro-4'-hydroxyacetophenone | 2',4'-Difluoroacetophenone | NaOH, Ca(OH)2, Water | Practical pilot-scale method with good yield. | N/A |

| 2',4'-Difluoroacetophenone | 1,3-Difluorobenzene | Acetylating agent | Readily prepared starting material. | N/A |

Table 2: Precursor Synthesis Pathways for this compound.

Alternative Synthetic Routes and Methodological Innovations

While the O-benzylation of 2-fluoro-4-hydroxyacetophenone remains the primary synthetic route, research into alternative methodologies continues, driven by the need for greener, more efficient, and scalable processes.

High-Yielding Aqueous Synthesis Approaches

The development of synthetic methods in aqueous media is a significant goal in green chemistry. For ether syntheses, such as the one required for this compound, phase-transfer catalysis (PTC) offers a promising approach for reactions involving water-insoluble substrates. masterorganicchemistry.com In a typical liquid-liquid PTC system, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium bromide (TBAB), is used to shuttle the phenoxide ion from the aqueous phase to the organic phase where it can react with the benzyl halide. This can potentially be applied to the synthesis of the title compound, using water as the solvent and a strong base like sodium hydroxide to deprotonate the phenol (B47542). organic-chemistry.org While a specific high-yielding aqueous synthesis for this compound is not prominently documented, the principles of PTC in the Williamson ether synthesis are well-established for a variety of phenolic compounds. masterorganicchemistry.comorganic-chemistry.org The use of graphene oxide immobilized quaternary ammonium salts as catalysts in water for the synthesis of benzyl esters from benzyl halides has also been reported, showcasing the potential for innovative catalytic systems in aqueous media. google.com

Considerations for Scalable Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. researchgate.net For the Williamson ether synthesis, which is a cornerstone of this process, near-quantitative conversion can be achieved in industrial settings. wikipedia.org Key considerations for scale-up include:

Solvent Selection: While acetone is effective at the lab scale, its volatility and flammability may necessitate the use of higher-boiling point aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) for better process control at larger scales. wikipedia.org

Base Selection and Handling: The use of potassium carbonate is common, but on an industrial scale, the handling of large quantities of solid base and the subsequent filtration can be challenging. Exploring alternative bases or phase-transfer catalysis to minimize solid handling could be advantageous.

Reaction Kinetics and Heat Transfer: Understanding the reaction kinetics is crucial for designing appropriate reactor systems and ensuring efficient heat removal, especially for exothermic steps. The higher temperatures sometimes employed in industrial ether syntheses to enhance the reactivity of weaker alkylating agents can also impact reactor design and safety protocols. wikipedia.org

Downstream Processing: The purification of the final product on a large scale requires robust and efficient methods. This includes optimizing extraction, crystallization, and filtration processes to maximize yield and purity while minimizing solvent waste.

Process Safety: A thorough hazard evaluation is essential, particularly concerning the use of flammable solvents, reactive reagents like benzyl bromide, and potentially exothermic reactions. researchgate.net

The industrial production of substituted acetophenones often relies on Friedel-Crafts acylation or the Hock process as a byproduct stream. While not directly applicable to the final benzylation step, these large-scale processes for the core acetophenone (B1666503) structure highlight the industrial relevance and established manufacturing principles for this class of compounds.

Mechanistic Insights into the Reactivity of 1 4 Benzyloxy 2 Fluorophenyl Ethanone

Carbonyl Reactivity and Enolization Pathways

The carbonyl group of an acetophenone (B1666503) is a key site for a variety of chemical transformations. In 1-(4-(Benzyloxy)-2-fluorophenyl)ethanone, the reactivity of the acetyl group is influenced by both the electronic effects of the substituents on the aromatic ring and the steric environment.

The presence of the ortho-fluoro substituent is expected to play a significant role in the conformational preference of the acetyl group. Studies on related 2'-fluoro-substituted acetophenone derivatives have shown a strong preference for an s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other. This preference is attributed to the minimization of dipolar repulsion between the C=O and C-F bonds. This fixed conformation can influence the stereochemical outcome of nucleophilic additions to the carbonyl carbon.

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in In ketones, the two larger substituents hinder the approach of a nucleophile to the carbonyl carbon more than in aldehydes, which have only one such substituent. ncert.nic.in Electronically, the two alkyl groups in a ketone reduce the electrophilicity of the carbonyl carbon more effectively than the single substituent in an aldehyde. ncert.nic.in The reactivity of the carbonyl group in this compound will be influenced by the electron-donating benzyloxy group and the electron-withdrawing fluorine atom.

Enolization, the formation of a C=C double bond adjacent to the carbonyl group, is a fundamental process that dictates the reactivity of the α-carbon. The formation of either the enol or the enolate anion allows for reactions such as halogenation, alkylation, and aldol (B89426) condensations. The regioselectivity of enolization in this compound will be directed by the electronic properties of the aromatic ring substituents.

Aromatic Substitution Reactions on the Fluorophenyl Moiety

The fluorophenyl moiety of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. The success of such reactions is highly dependent on the electronic nature of the aromatic ring.

The position of the fluorine atom at C2, ortho to the activating acetyl group, makes it a prime candidate for substitution. The reaction would proceed via the addition of a nucleophile to the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion. The stability of the intermediate carbanion is crucial for the reaction to proceed.

| Reagent | Conditions | Product | Notes |

| NaOH | Aqueous, heat | 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | The fluorine is substituted by a hydroxyl group. |

| NaOMe | Methanol, heat | 1-(4-(Benzyloxy)-2-methoxyphenyl)ethanone | The fluorine is substituted by a methoxy (B1213986) group. |

| NH3 | High pressure | 1-(2-Amino-4-(benzyloxy)phenyl)ethanone | The fluorine is substituted by an amino group. |

| Table 1: Hypothetical Aromatic Substitution Reactions on this compound |

Benzylic Ether Cleavage and Rearrangement Studies

The benzyloxy group serves as a common protecting group for phenols in organic synthesis due to its relative stability and the various methods available for its cleavage. The C-O bond of the benzyl (B1604629) ether in this compound can be cleaved under different conditions, leading to the corresponding phenol (B47542).

Common methods for benzyl ether cleavage include catalytic hydrogenation, acid-catalyzed cleavage, and oxidative cleavage.

Catalytic Hydrogenation: This is a mild and widely used method where the benzyl ether is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This reaction is typically clean and high-yielding, producing the phenol and toluene (B28343) as a byproduct. However, this method is not suitable if other reducible functional groups are present in the molecule.

Acid-Catalyzed Cleavage: Strong acids such as HBr or HI can cleave benzyl ethers. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by either an SN1 or SN2 attack by the halide ion on the benzylic carbon. masterorganicchemistry.com The SN1 pathway is favored due to the stability of the resulting benzyl carbocation. masterorganicchemistry.com The use of strong Lewis acids like boron tribromide (BBr3) is also an effective method for ether cleavage. acs.org A study on the cleavage of benzyl ethers using a boron trichloride–dimethyl sulfide (B99878) complex (BCl3·SMe2) demonstrated efficient debenzylation under mild conditions, tolerating a range of other functional groups. organic-chemistry.org

Oxidative Cleavage: Oxidizing agents can also be employed for the debenzylation reaction. For instance, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is known to cleave benzyl ethers, particularly those with electron-donating groups on the aromatic ring.

Rearrangement reactions involving the benzyloxy group are also a possibility under certain conditions. For instance, acid-catalyzed cleavage can sometimes lead to Friedel-Crafts-type reactions where the resulting benzyl carbocation attacks the electron-rich aromatic ring of the same or another molecule.

| Reagent | Conditions | Product | Mechanism |

| H2, Pd/C | Methanol, room temp. | 1-(2-Fluoro-4-hydroxyphenyl)ethanone + Toluene | Catalytic Hydrogenolysis |

| HBr | Acetic acid, heat | 1-(2-Fluoro-4-hydroxyphenyl)ethanone + Benzyl bromide | Acid-catalyzed SN1/SN2 |

| BCl3·SMe2 | Dichloromethane, 0 °C to r.t. | 1-(2-Fluoro-4-hydroxyphenyl)ethanone | Lewis acid-mediated cleavage |

| DDQ | Acetonitrile (B52724)/water, heat | 1-(2-Fluoro-4-hydroxyphenyl)ethanone + Benzaldehyde | Oxidative Cleavage |

| Table 2: Potential Methods for Benzylic Ether Cleavage of this compound |

Photochemical Transformations and Reaction Quantum Yields

The photochemical behavior of acetophenones is a well-studied area of organic chemistry. Upon absorption of UV light, acetophenone and its derivatives can undergo a variety of transformations, including photoreduction, photoenolization, and Norrish-type reactions. The specific pathway taken depends on the substitution pattern of the aromatic ring and the reaction conditions.

The presence of both an electron-donating group (benzyloxy) and an electron-withdrawing group (fluoro) on the phenyl ring of this compound is expected to influence its photochemical reactivity. The position of these substituents can affect the energy and nature of the excited states, which in turn dictates the photochemical outcome. rsc.org

While no specific photochemical studies on this compound have been found, research on related compounds can provide insights. For instance, the photochemistry of acetophenone itself has been shown to involve electron transfer from its triplet excited state. rsc.org

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. Determining the quantum yields for potential photochemical transformations of this compound would require dedicated experimental studies. These studies would involve irradiating the compound with light of a specific wavelength and quantifying the formation of photoproducts.

Derivatization Pathways and Chemical Transformations Utilizing 1 4 Benzyloxy 2 Fluorophenyl Ethanone

Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a pivotal class of intermediates synthesized from 1-(4-(Benzyloxy)-2-fluorophenyl)ethanone. The most common and efficient method for this transformation is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. wikipedia.org This reaction involves the condensation of an aromatic ketone, in this case, this compound, with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org

The Claisen-Schmidt condensation is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form an enolate ion. wikipedia.orgtaylorandfrancis.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone. researchgate.net

Commonly employed bases for this reaction include aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol (B145695). researchgate.netorientjchem.org The reaction of this compound with various substituted aromatic aldehydes in the presence of a base like 10% aqueous NaOH leads to the formation of the corresponding (E)-1-(4-(benzyloxy)-2-fluorophenyl)-3-(aryl)prop-2-en-1-one derivatives. orientjchem.org The general scheme for this base-catalyzed reaction is as follows:

Scheme 1: General synthesis of chalcones from this compound via base-catalyzed Claisen-Schmidt condensation.

The reaction proceeds by mixing the ketone and an appropriate aldehyde in an alcoholic solvent, followed by the addition of the base catalyst. orientjchem.orgnih.gov The mixture is typically stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). orientjchem.org

The efficiency and yield of chalcone synthesis via Claisen-Schmidt condensation are significantly influenced by reaction parameters such as solvent and temperature. Ethanol is a widely used solvent due to its ability to dissolve both the reactants and the base catalyst. orientjchem.orguniv-ovidius.ro

Optimization studies and various reported methodologies highlight different optimal conditions:

Temperature: Reactions can be conducted over a wide range of temperatures. Some condensations proceed efficiently at room temperature (20-25 °C) over several hours or days, while others are heated to reflux (typically 70-80 °C in ethanol) to reduce reaction times. researchgate.netorientjchem.orgreddit.com

Solvent Choice: While ethanol is common, other polar solvents can be used. rsc.org Interestingly, solvent-free, or "grinding," techniques have also been developed, where solid reactants are ground together with a solid base like NaOH, often leading to quantitative yields and simpler workups. nih.govrsc.org

Alternative Methods: Sonochemical methods, which use ultrasonic irradiation, have been shown to dramatically accelerate the reaction. For instance, a chalcone synthesis that takes 4 hours using a conventional method could be completed in just 10 minutes with ultrasonication, also resulting in a product with higher crystallinity. nih.gov

The following table summarizes various conditions reported for Claisen-Schmidt condensations.

| Catalyst | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|

| 10% NaOH | Ethanol | Room Temperature | 4 hours | Good |

| KOH | Ethanol | 70-80°C (Reflux) | 3 hours | Varies |

| Solid NaOH | Solvent-Free | Room Temperature | 10 minutes (Grinding) | Quantitative (96-98%) |

| KOH | Ethanol | Not Specified | 10 minutes (Ultrasonic) | High |

Heterocyclic Ring System Formation

The chalcones derived from this compound are versatile intermediates for synthesizing a variety of heterocyclic compounds. The α,β-unsaturated carbonyl moiety in the chalcone backbone is a key pharmacophore that readily participates in cyclization reactions. jetir.org

1,3-Oxazine and 1,3-thiazine rings can be constructed from chalcone precursors. uomustansiriyah.edu.iq The synthesis involves the cyclocondensation of the chalcone with urea (B33335) or thiourea (B124793), respectively, in a basic medium. orientjchem.orgresearchgate.net

The reaction is typically carried out by refluxing a mixture of the chalcone intermediate, urea (for oxazines) or thiourea (for thiazines), and a base such as potassium hydroxide in ethanol for several hours. orientjchem.orgimist.ma The nucleophilic addition of the amino group from urea or thiourea to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration, yields the corresponding 2-amino-1,3-oxazine or 2-amino-1,3-thiazine derivative. imist.maasianpubs.org

| Chalcone Intermediate | Reagent | Resulting Heterocyclic System | Typical Conditions |

|---|---|---|---|

| 1-(4-(Benzyloxy)-2-fluorophenyl)-3-arylprop-2-en-1-one | Urea (H₂NCONH₂) | 2-Amino-1,3-oxazine derivative | Ethanolic KOH, Reflux (70-80°C), 3h |

| 1-(4-(Benzyloxy)-2-fluorophenyl)-3-arylprop-2-en-1-one | Thiourea (H₂NCSNH₂) | 2-Amino-1,3-thiazine derivative | Ethanolic KOH, Reflux (70-80°C), 3h |

Pyrazoline and pyrazole (B372694) derivatives are five-membered nitrogen-containing heterocycles that can be readily synthesized from chalcones. eurekaselect.comnih.gov

Pyrazoline Synthesis: The reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or a substituted hydrazine, such as phenylhydrazine, in a suitable solvent like ethanol under reflux conditions leads to the formation of pyrazoline derivatives. thepharmajournal.com This reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated carbonyl system, followed by intramolecular cyclization and dehydration. thepharmajournal.com The use of different hydrazines allows for the introduction of various substituents at the N-1 position of the pyrazoline ring. thepharmajournal.comnih.gov

Pyrazole Synthesis: Pyrazoles can be obtained from the corresponding pyrazoline intermediates through an oxidation step. eurekaselect.com Alternatively, pyrazoles can be synthesized directly from chalcones in a one-pot reaction, which involves both cyclization and oxidation. eurekaselect.com These one-pot strategies are often preferred for their efficiency. eurekaselect.com

The following table outlines the reactants and conditions for these transformations.

| Chalcone Intermediate | Reagent | Product | Typical Conditions |

|---|---|---|---|

| 1-(4-(Benzyloxy)-2-fluorophenyl)-3-arylprop-2-en-1-one | Hydrazine Hydrate | Pyrazoline derivative | Ethanol, Reflux, 4h |

| 1-(4-(Benzyloxy)-2-fluorophenyl)-3-arylprop-2-en-1-one | Phenylhydrazine | N-phenylpyrazoline derivative | Ethanol, Reflux, 4h |

| 1-(4-(Benzyloxy)-2-fluorophenyl)-3-arylprop-2-en-1-one | Hydrazine Hydrate | Pyrazole derivative | One-pot cyclization and oxidation |

Chromenes are bicyclic oxygen-containing heterocycles that can be synthesized from chalcone precursors. nih.gov A key method for this transformation is the base-mediated annulation of ortho-hydroxychalcones. beilstein-journals.org To utilize the chalcone derived from this compound in this pathway, a hydroxyl group would need to be present at the ortho position of the second aromatic ring (the one originating from the aldehyde).

Assuming an appropriately substituted ortho-hydroxychalcone is used, it can undergo a hetero-Michael addition followed by an intramolecular Michael addition. beilstein-journals.org For example, the reaction of an o-hydroxychalcone with a reagent like 2-bromoallyl sulfone in the presence of a base such as cesium carbonate (Cs₂CO₃) in acetonitrile (B52724) at room temperature can afford 4H-chromene derivatives. beilstein-journals.org Another established route to chromenes is a three-component reaction involving a phenol (B47542), an aldehyde, and malononitrile, catalyzed by a base like piperidine, which can be performed under conventional heating or microwave irradiation. nih.govnih.gov

Pyrrolidine-Based Heterocycle Constructions

The synthesis of pyrrolidine (B122466) rings is of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds. nih.gov While direct experimental data on the use of this compound in pyrrolidine synthesis is not extensively documented, established methodologies for acetophenones can be applied. One such powerful method is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) to convert ketones into various heterocycles. nih.govresearchgate.netnih.goveurekalert.org

A plausible pathway for the construction of a pyrrolidine ring from this compound involves a [3+2] cycloaddition reaction. This can be achieved by first converting the ketone to an α,β-unsaturated Michael acceptor. For instance, an Aldol condensation with an appropriate aldehyde would yield the corresponding chalcone derivative. This intermediate can then react with TosMIC in a base-assisted formal [2+3] cycloaddition to furnish the pyrrole (B145914) ring. nih.gov Alternatively, multicomponent reactions (MCRs) offer an efficient route to highly substituted pyrrolidines in a single operation. nih.govbeilstein-journals.org An asymmetric MCR involving an optically active dihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, catalyzed by a Lewis acid like TiCl₄, has been shown to produce functionalized pyrrolidines with multiple stereocenters. nih.gov Such strategies could likely be adapted for this compound to generate a library of novel pyrrolidine derivatives.

Table 1: Proposed Reagents for Pyrrolidine Synthesis

| Reagent/Reaction Type | Starting Material | Product Type |

|---|---|---|

| Tosylmethyl isocyanide (TosMIC) | α,β-Unsaturated ketone derivative | Substituted pyrrole |

Halogenation Reactions (e.g., α-bromination)

The α-halogenation of ketones provides valuable intermediates for further synthetic transformations. libretexts.org The ethanone (B97240) moiety of this compound is susceptible to halogenation at the α-carbon under various conditions.

Selective Monohalogenation Strategies

Selective α-monobromination of acetophenones is commonly achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). libretexts.org The reaction proceeds through an acid-catalyzed enol intermediate, which then acts as a nucleophile, attacking the electrophilic bromine source. organic-chemistry.org For a substrate like this compound, the electron-donating benzyloxy group and the electron-withdrawing fluoro group will influence the rate of enolization. The conformational preference of 2'-fluoro-substituted acetophenone (B1666503) derivatives is predominantly s-trans, which may affect the reactivity of the α-protons. nih.gov A study on the direct α-fluorination of acetophenone derivatives using hypervalent iodine reagents and a triethylamine·HF complex demonstrated high selectivity for monofluorination. nih.govmdpi.com This selectivity is attributed to the reduced reactivity of the resulting fluorinated enol towards further fluorination. nih.gov A similar strategy could be employed for selective monobromination or monochlorination.

Dihalogenation Approaches

While selective monohalogenation is often desired, dihalogenation can be achieved by modifying the reaction conditions. Using an excess of the halogenating agent and prolonging the reaction time can lead to the formation of α,α-dihalo ketones. However, in the case of chlorination, dichlorination can be a significant side reaction even when attempting monochlorination. wikipedia.org The synthesis of α,α-dibrominated ketone compounds can be achieved selectively by carefully controlling the stoichiometry of the brominating agent and the reaction conditions.

Table 2: Halogenation Reagents and Expected Products

| Reagent | Conditions | Expected Major Product |

|---|---|---|

| Br₂/AcOH (1.1 equiv) | Acid catalysis | 2-Bromo-1-(4-(benzyloxy)-2-fluorophenyl)ethanone |

| NBS (1.1 equiv) | Acid catalysis | 2-Bromo-1-(4-(benzyloxy)-2-fluorophenyl)ethanone |

| Iodosylarene/TEA·5HF | Mild conditions | 1-(4-(Benzyloxy)-2-fluorophenyl)-2-fluoroethanone nih.govmdpi.com |

Regioselective Functionalization of the Ethanone Moiety

The ethanone moiety offers a prime site for regioselective functionalization, enabling the introduction of various functional groups and the extension of the carbon skeleton.

One of the most fundamental transformations is the Aldol condensation , where the enolate of this compound reacts with an aldehyde or another ketone to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. This reaction allows for the construction of new carbon-carbon bonds.

The Mannich reaction provides a route to β-amino ketones. In this three-component reaction, this compound, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine are condensed to yield a Mannich base. These products are valuable intermediates for synthesizing more complex molecules.

A more transformative reaction is the Willgerodt-Kindler reaction , which converts aryl alkyl ketones into the corresponding terminal amides or thioamides. mdma.chscispace.comnih.gov This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine. nih.govmdma.ch The reaction proceeds through a series of intermediates, effectively migrating the carbonyl group to the terminal carbon of the alkyl chain. mdma.ch For this compound, this would lead to 2-(4-(benzyloxy)-2-fluorophenyl)thioacetamide, which can be subsequently hydrolyzed to the corresponding carboxylic acid. Recent developments have shown that this reaction can be promoted by microwave irradiation, often leading to improved yields and shorter reaction times. nih.gov

Table 3: Regioselective Reactions of the Ethanone Moiety

| Reaction | Reagents | Product Type |

|---|---|---|

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy ketone / α,β-Unsaturated ketone |

| Mannich Reaction | Formaldehyde, Amine, Acid/Base | β-Amino ketone (Mannich base) |

Cascade Reactions and Multicomponent Transformations

Cascade reactions, where a single reaction setup initiates a sequence of transformations, are highly efficient in building molecular complexity from simple precursors. eurekalert.org this compound can be a valuable substrate in such processes.

A potential cascade can be initiated by first converting the ketone to an α,β-unsaturated derivative via an Aldol condensation, as mentioned previously. This chalcone-like intermediate can then undergo a Michael addition with a suitable nucleophile. The resulting enolate can be trapped intramolecularly to form a new ring system. For example, a Michael-initiated ring-closure cascade can lead to the formation of highly substituted carbocycles or heterocycles.

Multicomponent reactions (MCRs) are another powerful tool for rapid synthesis of complex molecules. researchgate.net The Hantzsch pyridine (B92270) synthesis, for instance, is a four-component reaction that could potentially utilize an enone derived from this compound, an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to construct a dihydropyridine (B1217469) ring, which can be subsequently oxidized to the corresponding pyridine. The versatility of MCRs allows for the generation of large libraries of compounds for drug discovery and material science applications. researchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrrolidine |

| Tosylmethyl isocyanide (TosMIC) |

| 2-Bromo-1-(4-(benzyloxy)-2-fluorophenyl)ethanone |

| 1-(4-(Benzyloxy)-2-fluorophenyl)-2-fluoroethanone |

| 2,2-Dibromo-1-(4-(benzyloxy)-2-fluorophenyl)ethanone |

| β-Hydroxy ketone |

| α,β-Unsaturated ketone |

| β-Amino ketone (Mannich base) |

| 2-(4-(Benzyloxy)-2-fluorophenyl)thioacetamide |

| 2-(4-(Benzyloxy)-2-fluorophenyl)acetic acid |

| Dihydropyridine |

| Pyridine |

| N-bromosuccinimide (NBS) |

| Morpholine |

| TiCl₄ |

| N-tosyl imino ester |

| Dihydrofuran |

| Chalcone |

| Iodosylarene |

Advanced Spectroscopic Elucidation Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in chemical analysis, providing detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity within a molecule. For 1-(4-(Benzyloxy)-2-fluorophenyl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is required for full structural assignment.

While the CAS number for this compound is registered as 119776-15-7, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific, experimentally-derived spectroscopic data for this compound hxchem.net. The following sections outline the principles of each NMR technique and describe the expected spectral features for the compound based on established principles of NMR spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the acetyl group, the benzyloxy methylene group, and the two aromatic rings.

Acetyl Protons (-COCH₃): A singlet integrating to three protons would be anticipated, likely in the downfield region around 2.5-2.7 ppm, due to the deshielding effect of the adjacent carbonyl group.

Benzyloxy Methylene Protons (-OCH₂Ph): A singlet corresponding to two protons would be expected for the methylene bridge, typically appearing around 5.1-5.3 ppm.

Aromatic Protons: The spectrum would show complex multiplets for the seven aromatic protons. The five protons of the unsubstituted benzyl (B1604629) ring would likely appear as a multiplet in the 7.3-7.5 ppm range. The three protons on the substituted fluorophenyl ring would be subject to splitting by each other and by the fluorine atom, resulting in more complex patterns (doublets or doublet of doublets) that would require detailed analysis to assign.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy details the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, fifteen distinct signals would be expected.

Carbonyl Carbon (C=O): This would be the most downfield signal, typically appearing above 190 ppm.

Acetyl Carbon (-CH₃): An upfield signal around 25-30 ppm would correspond to the methyl carbon.

Benzyloxy Methylene Carbon (-OCH₂Ph): This signal is expected in the range of 70-75 ppm.

Aromatic Carbons: The remaining twelve signals would correspond to the aromatic carbons. The carbon atom bonded to the fluorine (C-F) would exhibit a large coupling constant, appearing as a doublet. The chemical shifts of the other carbons would be influenced by the substituents (benzyloxy, fluoro, and acetyl groups).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorine Tagging Applications

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for fluorine-containing compounds. biophysics.orgwikipedia.orghuji.ac.il Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. biophysics.orgwikipedia.orghuji.ac.il In the ¹⁹F NMR spectrum of this compound, a single signal would be observed for the fluorine atom. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring, and it would likely appear as a multiplet due to coupling with the neighboring aromatic protons. This technique is particularly valuable for confirming the presence and electronic environment of fluorine in the molecule.

Advanced 2D NMR Techniques for Connectivity Assignments

To definitively assign all proton and carbon signals and confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the aromatic rings.

HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the unambiguous assignment of carbons that bear protons.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the placement of the acetyl group and the benzyloxy group on the fluorophenyl ring by observing correlations between the acetyl protons and the ring carbons, and between the methylene protons and the ring carbons.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as FT-IR, probe the vibrational modes of molecules, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This results in a spectrum with absorption bands characteristic of specific chemical bonds and functional groups. The FT-IR spectrum of this compound would be expected to show several key absorption bands.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1580 - 1620 |

| C-O (Ether) | Stretch | 1200 - 1270 |

| C-F | Stretch | 1100 - 1250 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental formula of a compound.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing thermally unstable or nonvolatile molecules, including many biological macromolecules and synthetic organic compounds. libretexts.orgresearchgate.net It generates intact, gas-phase ions directly from a liquid solution, typically by protonation or adduct formation, minimizing fragmentation. colab.ws For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton.

When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information through collision-induced dissociation (CID). researchgate.netrsc.org The [M+H]⁺ ion is isolated and fragmented, yielding a characteristic pattern of product ions. For aromatic ketones, major fragmentation pathways often involve cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu

Table 2: Predicted ESI-MS Fragmentation for this compound (C₁₅H₁₃FO₂)

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₅H₁₄FO₂]⁺ | 245.10 | Protonated Molecular Ion |

| [M+H - C₇H₇]⁺ | [C₈H₇FO₂]⁺ | 154.04 | Loss of benzyl radical |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05 | Benzyl/Tropylium cation |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with errors below 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.gov Techniques like time-of-flight (TOF) or Orbitrap mass analyzers are commonly used for HRMS. nih.govnih.gov This high precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₅H₁₃FO₂), HRMS would measure the mass of the protonated ion [M+H]⁺ with high accuracy, confirming the specific combination of carbon, hydrogen, fluorine, and oxygen atoms.

Table 3: HRMS Data for Confirming the Molecular Formula of this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₅H₁₃FO₂ | [C₁₅H₁₄FO₂]⁺ | 245.09721 |

| C₁₄H₁₁F₃O | [C₁₄H₁₂F₃O]⁺ | 245.08349 |

| C₁₆H₁₅NO | [C₁₆H₁₆NO]⁺ | 245.12264 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be This is particularly useful for analyzing the compound within a reaction mixture or for purity assessment, ensuring that the resulting mass spectrum corresponds to a single, isolated component. acs.org

For an aromatic ketone like this compound, a reversed-phase HPLC method would typically be employed for separation. nih.gov The compound would be eluted from the column and introduced directly into the mass spectrometer's ion source (e.g., an ESI source). kuleuven.be LC-MS enables both qualitative identification based on retention time and mass spectrum, and quantitative analysis of the compound in various matrices. nih.govacs.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone nih.gov and other substituted acetophenones nih.gov, allows for well-founded predictions of its solid-state characteristics. It is expected that the molecule would exhibit a non-planar conformation, with a significant dihedral angle between the benzyloxy phenyl ring and the 2-fluorophenyl ring. nih.gov The crystal packing would be influenced by intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds and potentially π-stacking interactions between the aromatic rings. nih.govwikipedia.org

Table 4: Predicted Crystallographic Parameters for this compound Based on Analogues

| Parameter | Predicted Value/System | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for similar organic molecules nih.gov |

| Dihedral Angle (Phenyl-Phenyl) | 50-70° | Based on 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone (53.48°) nih.gov |

| C=O Bond Length | ~1.23 - 1.25 Å | Typical for aromatic ketones |

| C-F Bond Length | ~1.35 - 1.37 Å | Typical for aryl fluorides |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone |

| 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone |

| (S,E)-8-(benzyloxy)-1-(4-fluorophenyl)-3-(2-(4-fluorophenyl)-2-ethanone)-7-hydroxy-5-hepten-1,4-dione |

| Acetophenone (B1666503) |

| Benzophenone |

Computational and Theoretical Investigations of 1 4 Benzyloxy 2 Fluorophenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. nih.gov This approach is used to predict various molecular properties, including optimized geometry and vibrational frequencies, by calculating the electron density.

The geometry of a molecule is fundamental to its properties and reactivity. For molecules with rotatable bonds, such as 1-(4-(Benzyloxy)-2-fluorophenyl)ethanone, multiple conformations may exist. Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.

For analogous 2'-fluoro-substituted acetophenone (B1666503) derivatives, studies have shown a strong preference for an s-trans conformation, where the carbonyl group and the C-F bond are oriented away from each other. nih.gov This preference is attributed to the minimization of repulsive dipole-dipole interactions between the electronegative fluorine atom and the carbonyl oxygen. nih.gov It is therefore highly probable that this compound also adopts a similar planar conformation where the acetyl group is coplanar with the fluorophenyl ring. The benzyloxy group, with its own rotational freedom, would also settle into a conformation that minimizes steric hindrance.

The optimization process involves calculating bond lengths, bond angles, and dihedral angles that define the molecular structure. For similar aromatic ketones, DFT calculations have been shown to accurately predict these parameters in good agreement with experimental X-ray diffraction data. nih.gov

Table 1: Predicted Geometrical Parameters for a Representative Aromatic Ketone (Data for illustrative purposes)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.21 | - |

| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 |

| C-F | 1.35 | - |

| C-O (ether) | 1.37 | - |

| C-C-O (acetyl) | - | 120 |

| C-C-F (aromatic) | - | 119 |

Note: The data in this table is representative of typical values for similar compounds and not specific experimental or calculated values for this compound.

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The calculated frequencies can be used to assign the bands observed in experimental spectra.

For this compound, characteristic vibrational frequencies would include:

C=O stretch: A strong absorption band, typically in the range of 1680-1660 cm⁻¹, characteristic of an aryl ketone.

C-F stretch: A strong band in the region of 1250-1020 cm⁻¹.

C-O-C stretch (ether): Asymmetric and symmetric stretching modes, usually found in the 1275-1000 cm⁻¹ region.

Aromatic C-H and C=C stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

DFT calculations, often with a scaling factor, provide vibrational frequencies that are in good agreement with experimental data for similar organic molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. chalcogen.ro

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity, as less energy is needed for electronic transitions. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy-substituted phenyl ring, while the LUMO is likely centered on the acetyl group and the fluorophenyl ring due to the electron-withdrawing nature of the carbonyl and fluorine groups.

Table 2: Representative FMO Data for a Substituted Aromatic Ketone (Data for illustrative purposes)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These energy values are illustrative and represent typical ranges observed for similar aromatic compounds.

The distribution of the HOMO and LUMO provides insight into the charge transfer characteristics of the molecule upon electronic excitation. nih.gov In this compound, an electronic transition from the HOMO to the LUMO would likely involve a significant intramolecular charge transfer (ICT) from the benzyloxy moiety (donor) to the acetyl-fluorophenyl system (acceptor). This ICT character is a common feature in molecules with donor and acceptor groups connected by a π-conjugated system.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance.

The most significant interactions in NBO analysis are the hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. nih.gov

For this compound, key NBO interactions would include:

Delocalization of lone pair (n) electrons from the oxygen atoms (of both the carbonyl and ether groups) into the antibonding π* orbitals of the aromatic rings.

Delocalization of π electrons from the aromatic rings into the π* anti-bonding orbital of the carbonyl group.

Interactions involving the fluorine atom's lone pairs and adjacent σ* and π* orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to predict the reactive behavior of a molecule by visualizing the electrostatic potential on its electron density surface. The MEP map displays regions of varying electron distribution, which are color-coded to indicate different potential values. Typically, red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. Green and yellow regions correspond to neutral or near-neutral potential.

For this compound, the MEP map would be expected to highlight several key reactive sites. The oxygen atom of the carbonyl group (C=O) would exhibit a region of high negative potential (red), making it a primary site for electrophilic interactions. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would show positive potential (blue), rendering them susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atom on the phenyl ring is anticipated to influence the electrostatic potential distribution, potentially creating a more positive region on the adjacent carbon atom. The benzyloxy group, with its ether oxygen, would also contribute to the electronic landscape of the molecule. Understanding these reactive sites is fundamental for predicting the molecule's behavior in chemical reactions and its interactions with biological macromolecules.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic parameters of molecules, including UV-Vis absorption wavelengths and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can identify the electronic transitions responsible for the absorption bands in the UV-Vis spectrum. For an aromatic ketone like this, transitions such as π → π* and n → π* are expected. The predicted maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's electronic structure. youtube.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. nih.govnih.govacs.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy, especially when appropriate scaling factors are applied. nih.govnih.govacs.org For this compound, the predicted chemical shifts would help in the assignment of the various proton and carbon signals in the experimental NMR spectra. The presence of the fluorine atom would also allow for the prediction of ¹⁹F NMR chemical shifts, which is a specialized but powerful technique for characterizing fluorinated compounds. nih.govnih.govacs.orgacs.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl-CH₃ | 2.5 - 2.7 | 28 - 32 |

| Benzyl-CH₂ | 5.0 - 5.3 | 70 - 75 |

| Aromatic-H (Fluorophenyl) | 6.8 - 7.8 | 110 - 165 |

| Aromatic-H (Benzyl) | 7.2 - 7.5 | 127 - 137 |

| Carbonyl-C | - | 195 - 200 |

| Aromatic-C (Fluorophenyl) | - | 110 - 165 |

| Aromatic-C (Benzyl) | - | 127 - 137 |

Note: These are estimated ranges based on typical values for similar functional groups and may vary depending on the specific computational method and basis set used.

Nonlinear Optical Properties Prediction (e.g., Hyperpolarizability)

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. researchgate.net Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. mdpi.comdtic.mil

The NLO properties of this compound can be investigated using DFT calculations. The presence of a donor-π-acceptor (D-π-A) system within a molecule can lead to enhanced NLO properties. In this compound, the benzyloxy group can act as an electron donor, the phenyl ring as the π-bridge, and the acetyl group as an electron acceptor. The fluorine substituent can further modulate the electronic properties and influence the hyperpolarizability. Calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. worldscientific.com The results of such studies can guide the design of new molecules with enhanced NLO activity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction of Derived Compounds

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). nih.gov This method is extensively used in drug discovery to screen for potential inhibitors of therapeutic targets. nih.govresearchgate.netut.ac.ir

While there are no specific molecular docking studies reported for derivatives of this compound, the acetophenone scaffold is present in many known enzyme inhibitors. rsc.orgnih.govresearchgate.net A hypothetical molecular docking study could be performed on a derivative of this compound to assess its potential as an inhibitor for a relevant enzyme, such as monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases. rsc.org

In such a study, a library of derivatives could be designed by modifying the substituents on the phenyl rings. These derivatives would then be docked into the active site of the MAO-B enzyme. The docking scores, which estimate the binding affinity, and the analysis of the binding poses would provide insights into the structure-activity relationships. nih.gov Key interactions, such as hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, would be identified. This information would be crucial for the rational design of more potent and selective inhibitors.

Hypothetical Molecular Docking Study of a this compound Derivative

| Parameter | Description |

| Target Enzyme | Monoamine oxidase B (MAO-B) |

| PDB ID of Enzyme | e.g., 2V5Z |

| Ligand | A derivative of this compound |

| Docking Software | AutoDock, Glide, or similar |

| Scoring Function | e.g., AutoDock scoring function, GlideScore |

| Analysis | Binding energy/score, hydrogen bond interactions, hydrophobic interactions, RMSD of the docked pose |

| Objective | To predict the binding affinity and mode of interaction of the derivative with the MAO-B active site. |

Synthetic Utility in Complex Molecular Architecture Construction

Building Block in the Synthesis of Pharmaceutically Relevant Scaffolds

The acetophenone (B1666503) core is a foundational structure in medicinal chemistry. Its ketone group is readily transformed, for instance, through Claisen-Schmidt condensation with various aldehydes to form chalcones. acs.orgnih.gov Chalcones are well-established precursors for a multitude of heterocyclic scaffolds, such as pyrimidines, pyrazoles, and benzodiazepines, which are prominent in many classes of therapeutic agents. acs.orgsci-hub.se The presence of the 2-fluoro substituent in 1-(4-(Benzyloxy)-2-fluorophenyl)ethanone can significantly influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates, often enhancing metabolic stability and binding affinity.

Furthermore, the benzyloxy group serves as a stable protecting group for the phenolic oxygen, which can be deprotected at a later synthetic stage to reveal a reactive phenol (B47542). This phenol can then be used as a handle for introducing further diversity, for example, by forming ether or ester linkages to build complex molecules, including potential kinase inhibitors or G protein-coupled receptor (GPCR) ligands. While the structural features of this compound make it an ideal candidate for these applications, a detailed review of current scientific literature does not yield specific, documented examples of its direct use in the synthesis of named pharmaceutical scaffolds.

Precursor for Advanced Organic Materials

Substituted aromatic ketones are valuable precursors in materials science, serving as building blocks for polymers, dyes, and other functional organic materials. nih.gov The electronic properties conferred by the fluorinated and benzyloxy-substituted phenyl ring could potentially be harnessed in the creation of novel materials with specific optical or electronic characteristics. However, based on available scientific and patent literature, the application of this compound as a precursor for advanced organic materials has not been specifically reported.

Applications in Photochemistry (e.g., Photoremovable Protecting Groups)

A significant application of this compound is as a precursor to photoremovable protecting groups (PPGs), also known as photocages. Specifically, it is used in the synthesis of p-hydroxyphenacyl (pHP) derivatives. PPGs are moieties that can be cleaved from a substrate molecule upon irradiation with light, allowing for the precise spatial and temporal release of bioactive compounds like neurotransmitters, acids, or ATP.

The process involves the debenzylation of this compound to yield 1-(2-fluoro-4-hydroxyphenyl)ethanone. This p-hydroxyphenacyl compound can then be attached to a biologically active molecule. Upon exposure to UV light (typically ≥280 nm), the pHP cage undergoes a photo-Favorskii rearrangement, leading to the rapid and efficient release of the active molecule. The byproducts of this photoreaction are generally non-toxic and absorb at different wavelengths, preventing interference with the uncaging process. The fluorine substituent has been shown to have minimal effect on the rate and quantum efficiency of this photochemical release.

Table 1: Photochemical Properties of p-Hydroxyphenacyl (pHP) Protecting Groups

| Property | Description | Significance |

|---|---|---|

| Activation Wavelength | Typically ≥280 nm | Allows for use of light that is less damaging to biological systems. |

| Release Mechanism | Photo-Favorskii Rearrangement | Leads to rapid and high-yield release of the caged substrate. |

| Release Rate | Nanosecond timescale | Enables the study of very fast biological processes. |

| Byproducts | e.g., p-hydroxyphenylacetic acid | Generally non-toxic and transparent at the irradiation wavelength, ensuring clean reactions. sigmaaldrich.com |

Development of Libraries of Novel Chemical Entities

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of diverse compounds, known as chemical libraries. sci-hub.se Acetophenone derivatives are valuable building blocks for such libraries due to their versatile reactivity. nih.gov The ketone moiety of this compound can be derivatized through reactions like reductive amination, Wittig reactions, or aldol (B89426) condensations.

The general approach involves using a foundational scaffold, such as the one provided by this compound, and reacting it with a diverse set of building blocks to create a library of related but structurally distinct molecules. chemrxiv.org These libraries can then be screened for biological activity against various targets. For example, the compound could be used in a mix-and-split synthesis on a solid support to generate a one-bead-one-compound library. While the molecule is an excellent candidate for such synthetic endeavors, there are no specific, documented examples in the peer-reviewed literature of chemical libraries being constructed from this compound.

Future Perspectives and Unexplored Research Avenues

Catalyst Development for Enhanced Synthesis and Reactivity

The synthesis of 1-(4-(Benzyloxy)-2-fluorophenyl)ethanone and its derivatives often relies on classical methods that can be improved in terms of efficiency, selectivity, and cost-effectiveness. Future catalyst development will be crucial in overcoming these limitations.

One promising area is the advancement of catalysts for the O-alkylation of the phenolic precursor. While traditional methods may use strong bases and alkyl halides, research into more sophisticated catalytic systems is ongoing. This includes the exploration of both homogeneous and heterogeneous catalysts that can operate under milder conditions, thereby reducing energy consumption and the formation of byproducts. researchgate.nettandfonline.com For instance, the development of robust solid-supported catalysts could simplify product purification and catalyst recycling, aligning with the principles of sustainable chemistry. dntb.gov.ua

Furthermore, the reactivity of the ketone moiety offers another avenue for catalyst innovation. The development of selective catalysts for the hydrogenation or hydrodeoxygenation of acetophenone (B1666503) derivatives is a key area of research. d-nb.info Future work could focus on designing catalysts that can selectively reduce the keto group in this compound without affecting the benzyl (B1604629) ether or the fluorine substituent. This would provide a direct route to valuable chiral alcohols or ethylphenyl derivatives, which are important building blocks in medicinal chemistry.

| Catalyst Type | Potential Application in Synthesis | Anticipated Advantages |

| Solid-Supported Base Catalysts | O-alkylation of 2-fluoro-4-hydroxyphenylethanone | Enhanced recyclability, simplified purification |

| Chiral Hydrogenation Catalysts | Asymmetric reduction of the ketone | Access to enantiopure alcohol derivatives |

| Selective Hydrodeoxygenation Catalysts | Reduction of the ketone to an ethyl group | Direct synthesis of functionalized ethylbenzene (B125841) derivatives |

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For this compound, several opportunities exist to develop more environmentally benign synthetic pathways.

A primary focus will be on replacing hazardous reagents and solvents. For the O-alkylation step, the use of greener alkylating agents like dimethyl carbonate, which is less toxic than traditional methyl halides, is a promising alternative. researchgate.net Research into solvent-free reaction conditions or the use of benign solvents such as water or deep eutectic solvents is also gaining traction. researchgate.net These approaches can significantly reduce the environmental footprint of the synthesis.

Moreover, energy efficiency is a key aspect of green chemistry. The development of catalytic systems that operate at lower temperatures and pressures will be a significant step forward. dntb.gov.ua Light-assisted catalysis, for example, could offer a novel way to drive the synthesis under mild conditions, further reducing energy consumption.

| Green Chemistry Principle | Application to Synthesis | Potential Impact |

| Use of Renewable Feedstocks | Sourcing of starting materials from bio-based sources | Reduced reliance on fossil fuels |

| Atom Economy | Designing reactions that maximize the incorporation of all materials | Minimized waste generation |

| Use of Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with water or ionic liquids | Improved worker safety and reduced environmental pollution |

| Design for Energy Efficiency | Development of low-temperature and low-pressure catalytic processes | Lowered energy consumption and associated emissions |

Advanced Mechanistic Studies using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing processes and designing new ones. The application of advanced analytical techniques will be instrumental in achieving this.

Time-resolved spectroscopic methods, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on the concentrations of reactants, intermediates, and products. This data is invaluable for elucidating complex reaction pathways and identifying transient species that may influence reaction outcomes.

Furthermore, computational chemistry and quantum chemical calculations can offer profound insights into the electronic structure and reactivity of the molecule. rsc.org These theoretical studies can help to rationalize experimentally observed phenomena and guide the design of new catalysts and reagents with enhanced performance. For instance, a detailed mechanistic study of the nucleophilic aromatic substitution to introduce the fluorine atom could lead to more efficient fluorination methods.

Expanding the Scope of Derivatization for Functional Material Design

The unique combination of a fluorinated phenyl ring, a ketone, and a benzyloxy group makes this compound a versatile scaffold for the design of new functional materials. Future research will likely focus on exploring a wider range of derivatives with tailored properties.

The presence of the fluorine atom is particularly significant, as it can impart unique electronic properties, enhance metabolic stability in bioactive molecules, and influence intermolecular interactions in materials. nih.govcas.cn By strategically modifying other parts of the molecule, it may be possible to create novel liquid crystals, polymers, or organic light-emitting diode (OLED) materials.

Derivatization of the ketone group, for example, through aldol (B89426) condensation or Mannich reactions, can lead to the synthesis of complex molecules with potential applications in medicinal chemistry. nih.gov The development of efficient methods for the synthesis of fluorinated compounds with multiple stereogenic centers is a particularly active area of research. nih.gov The benzyloxy group can also be deprotected to reveal a phenol (B47542), which can then be further functionalized to create a diverse library of compounds for high-throughput screening in drug discovery programs.

| Derivative Class | Potential Application | Key Structural Feature |

| Chiral Alcohols | Pharmaceutical Intermediates | Stereocenter at the carbinol carbon |

| Chalcones | Biologically Active Compounds | α,β-Unsaturated ketone system |

| Fluorinated Heterocycles | Agrochemicals, Pharmaceuticals | Incorporation of the fluoro-phenyl moiety into a heterocyclic ring |

| Functional Polymers | Advanced Materials | Polymer backbone with pendant fluorinated aromatic groups |

Q & A

Q. What are the common synthetic routes for 1-(4-(benzyloxy)-2-fluorophenyl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves a Williamson etherification followed by Friedel-Crafts acylation. A validated method includes:

- Step 1 : Reaction of 3-fluoro-4-hydroxyphenyl ethanone with benzyl bromide in acetone using K₂CO₃ as a base under reflux (50–60°C, 7 hours) to introduce the benzyloxy group .

- Step 2 : Purification via steam distillation and filtration. Key optimization parameters include:

- Catalyst : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.

- Solvent : Polar aprotic solvents (e.g., acetone) enhance reaction efficiency.

- Temperature : Reflux conditions (~60°C) balance reaction rate and side-product formation .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- FT-IR Spectroscopy : Peaks at ~1620 cm⁻¹ (C=O stretch), 1081 cm⁻¹ (C-O-C ether stretch), and 611 cm⁻¹ (C-F stretch) confirm functional groups .

- LC-MS : A molecular ion peak at m/z 244.27 ([M+H]⁺) matches the molecular formula C₁₅H₁₃FO₂ .

- Melting Point : 103–105°C (uncorrected) indicates purity .

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How does the electronic effect of the benzyloxy and fluorine substituents influence the reactivity of the acetophenone core?

- Benzyloxy Group : The electron-donating methoxy group (via resonance) activates the aromatic ring toward electrophilic substitution but may sterically hinder reactions at the para position.

- Fluorine Substituent : The electron-withdrawing fluorine at the ortho position deactivates the ring, directing further substitutions to meta positions.

- Combined Effects : The juxtaposition of these groups creates regioselectivity challenges in derivatization reactions (e.g., nitration or halogenation), requiring careful choice of catalysts (e.g., HNO₃/H₂SO₄ vs. AcONO₂) .

Q. What strategies mitigate side reactions during the synthesis of chalcone derivatives from this compound?

Chalcone synthesis via Claisen-Schmidt condensation often faces competing keto-enol tautomerism or over-oxidation. Mitigation strategies include:

- Base Selection : NaOH/EtOH at controlled pH (8–10) minimizes enolate overformation.

- Temperature Control : Maintaining 0–5°C reduces aldol condensation side products.

- Workup : Acid quenching (e.g., HCl) followed by extraction with dichloromethane improves yield .

Q. How can computational methods predict the biological activity of fluorinated acetophenone derivatives?

- Docking Studies : Molecular docking with enzymes like COX-2 (PDB ID: 5KIR) assesses anti-inflammatory potential by analyzing binding affinity to the active site.

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine’s Hammett σₚ value) with antioxidant activity (IC₅₀ values from DPPH assays) .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products